Cas no 1797191-17-3 (1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one)

1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one structure
1797191-17-3 structure
商品名:1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
CAS番号:1797191-17-3
MF:C18H20N2OS2
メガワット:344.494201660156
CID:5371369

1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • Ethanone, 2-(4-pyridinylthio)-1-(tetrahydro-7-phenyl-1,4-thiazepin-4(5H)-yl)-
    • 1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
    • インチ: 1S/C18H20N2OS2/c21-18(14-23-16-6-9-19-10-7-16)20-11-8-17(22-13-12-20)15-4-2-1-3-5-15/h1-7,9-10,17H,8,11-14H2
    • InChIKey: GYMOWDRZZRWPDG-UHFFFAOYSA-N
    • ほほえんだ: C(=O)(N1CCC(C2=CC=CC=C2)SCC1)CSC1C=CN=CC=1

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 559.2±50.0 °C(Predicted)
  • 酸性度係数(pKa): 4.66±0.26(Predicted)

1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6481-0368-1mg
1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
1797191-17-3
1mg
$81.0 2023-09-08
Life Chemicals
F6481-0368-2mg
1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
1797191-17-3
2mg
$88.5 2023-09-08
Life Chemicals
F6481-0368-2μmol
1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
1797191-17-3
2μmol
$85.5 2023-09-08
Life Chemicals
F6481-0368-3mg
1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
1797191-17-3
3mg
$94.5 2023-09-08
Life Chemicals
F6481-0368-5μmol
1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
1797191-17-3
5μmol
$94.5 2023-09-08
Life Chemicals
F6481-0368-5mg
1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
1797191-17-3
5mg
$103.5 2023-09-08
Life Chemicals
F6481-0368-10μmol
1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
1797191-17-3
10μmol
$103.5 2023-09-08
Life Chemicals
F6481-0368-4mg
1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
1797191-17-3
4mg
$99.0 2023-09-08
Life Chemicals
F6481-0368-10mg
1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one
1797191-17-3
10mg
$118.5 2023-09-08

1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one 関連文献

1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 1797191-17-3 and Product Name: 1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one

The compound with the CAS number 1797191-17-3 and the product name 1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one represents a significant advancement in the field of medicinal chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential pharmacological applications. The presence of a thiazepane core combined with a pyridine-sulfanyl moiety suggests a unique set of chemical properties that make it an attractive candidate for further investigation.

Recent studies in the domain of drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The thiazepane scaffold, known for its structural versatility and biological activity, has been extensively explored in the design of compounds targeting various diseases. In particular, derivatives of thiazepane have shown promise in modulating neurological and cardiovascular pathways. The incorporation of a phenyl group into the thiazepane ring enhances the compound's lipophilicity and binding affinity, making it a valuable scaffold for drug development.

The second major component of this compound is the pyridine-sulfanyl group, which introduces a polar moiety capable of engaging in hydrogen bonding interactions. This feature is particularly advantageous in designing molecules that require precise binding to biological targets. Pyridine derivatives are well-documented for their role in pharmaceuticals, with numerous drugs on the market featuring this structural motif. The sulfanyl group further enhances the compound's solubility and reactivity, making it suitable for various chemical modifications.

The combination of these structural elements—thiazepane, phenyl, and pyridine-sulfanyl—creates a molecule with multifaceted potential applications. The compound's ability to interact with multiple biological targets makes it an intriguing candidate for multitarget drug design, a strategy that has gained traction in recent years due to its potential to enhance therapeutic efficacy while minimizing side effects.

Current research in medicinal chemistry emphasizes the development of molecules that can modulate complex biological pathways. The 1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one structure aligns well with this trend, as it possesses characteristics that allow for selective interaction with key enzymes and receptors. For instance, studies have suggested that thiazepane derivatives can influence neurotransmitter systems, making them relevant for treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Additionally, the pyridine-sulfanyl moiety has been shown to enhance binding affinity to certain protein targets, including kinases and transcription factors. These proteins are often implicated in various diseases, including cancer and inflammatory conditions. By targeting these pathways, the compound may exhibit therapeutic effects across multiple disease areas. Preliminary computational studies have indicated that this molecule could exhibit inhibitory activity against several enzymes involved in disease progression.

The synthesis of such complex molecules requires meticulous planning and expertise in organic chemistry. The preparation of 1-(7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-4-ylsulfanyl)ethan-1-one involves multiple steps, including cyclization reactions to form the thiazepane core and functional group transformations to introduce the phenyl and pyridine-sulfanyl groups. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and flow chemistry, have been employed to optimize yield and purity.

In terms of pharmacokinetic properties, the compound's molecular structure suggests favorable solubility characteristics that could enhance bioavailability upon oral administration. This is crucial for developing drugs that can be effectively delivered to target tissues without significant degradation during absorption or metabolism. Furthermore, preliminary pharmacokinetic studies have indicated that the compound exhibits reasonable stability under physiological conditions.

Evaluation of potential toxicity is another critical aspect of drug development. Given its complex structure, comprehensive toxicological assessments are necessary to ensure safety before proceeding to clinical trials. In vitro assays have been conducted to evaluate interactions with biological macromolecules such as DNA and proteins. These studies aim to identify any potential genotoxic or cytotoxic effects associated with the compound.

The integration of computational methods into drug discovery has significantly accelerated the process of identifying promising candidates like 1-(7-phenyl-1,4-thiazepan-4-ylyl)-2-(pyridin-4-ylsulfanyl)ethan-1-one. Molecular docking simulations have been performed to predict binding affinities between this compound and various biological targets. These simulations provide valuable insights into how the molecule interacts with its intended targets at an atomic level.

Furthermore, machine learning algorithms have been applied to analyze large datasets containing known drug-like molecules. By identifying patterns associated with successful drugs, these algorithms can help refine the design of new compounds like this one to improve their pharmacological properties. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

The potential applications of this compound extend beyond traditional pharmaceutical uses; it may also find utility in other areas such as agrochemicals or material science where similar structural motifs are employed due to their inherent biological activity or chemical reactivity.

In conclusion,1-(7-phenyl-1,4-thiazepan-ylyl)-2-(pyridin-ylsulfanyl)ethan-yone (CAS No: 1797191–17–3) represents a promising candidate for further exploration in medicinal chemistry research. Its unique structural features—combining a thiazepane core with phenyl and pyridine-sulfanyl groups���make it an attractive molecule for developing novel therapeutic agents targeting various diseases including neurological disorders and cancer-related conditions.

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